Product packaging for Cefozopran hydrochloride(Cat. No.:CAS No. 113981-44-5)

Cefozopran hydrochloride

Cat. No.: B1662134
CAS No.: 113981-44-5
M. Wt: 552.0 g/mol
InChI Key: NTJHUKMPVIFDNY-XFDPNJHTSA-N
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Description

Historical Context and Evolution within Beta-Lactam Antibiotics

The journey of beta-lactam antibiotics is a testament to the continuous efforts in medicinal chemistry to outpace evolving bacterial resistance. nih.gov From the discovery of penicillin, this class of drugs has expanded to include a wide array of natural and semi-synthetic compounds, each with unique properties and spectrums of activity. nih.gov Cephalosporins, originally derived from the fungus Acremonium, represent a major subgroup of beta-lactams. nih.govwikipedia.org

Cefozopran (B1663582) Hydrochloride as a Fourth-Generation Cephalosporin (B10832234)

Cefozopran is classified as a fourth-generation cephalosporin. medchemexpress.compatsnap.comontosight.ai This generation of cephalosporins is characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. patsnap.comwikipedia.org A key feature of fourth-generation cephalosporins like cefozopran is their enhanced stability against many beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics. patsnap.comcymitquimica.com This stability allows them to be effective against a wider range of bacteria, including strains that are resistant to earlier generations of cephalosporins. patsnap.comcymitquimica.com

Development and Approval Milestones

Cefozopran hydrochloride was developed by the Japanese pharmaceutical company Shionogi & Co., Ltd. patsnap.com Shionogi has a long history of developing antimicrobial therapies. shionogi.com The drug, also known by the trade name Firstcin, was launched in Japan in 1995 for the treatment of severe infections. ncats.io Since the late 1990s, cefozopran has been clinically available in Japan for treating various infections, including pneumonia, sepsis, and urinary tract infections. nih.gov

Significance in Modern Antimicrobial Chemotherapy

The emergence and spread of antimicrobial resistance (AMR) is a significant global health threat. shionogi.com The development of new antibiotics that can overcome existing resistance mechanisms is a critical area of research.

Role in Addressing Antimicrobial Resistance

This compound plays a role in addressing antimicrobial resistance due to its broad spectrum of activity and stability against many beta-lactamases. patsnap.comcymitquimica.com It is effective against a variety of Gram-negative and Gram-positive organisms. zellbio.eu Notably, it has shown good activity against Pseudomonas aeruginosa, a pathogen often refractory to other cephalosporins. patsnap.comnih.govmedchemexpress.com Research has also indicated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) when used in combination with other antibiotics. zellbio.eu Its ability to combat resistant strains makes it a valuable tool in the antibiotic arsenal. cymitquimica.com

Distinction from Earlier Cephalosporin Generations

Each generation of cephalosporins has offered improvements in its spectrum of activity, particularly against Gram-negative bacteria. wikipedia.org this compound, as a fourth-generation agent, possesses several key distinctions from its predecessors:

Expanded Gram-Negative Coverage: Compared to first and second-generation cephalosporins, cefozopran has a significantly broader spectrum against Gram-negative bacteria. wikipedia.org

Enhanced Stability to β-Lactamases: It exhibits greater resistance to hydrolysis by a wider range of β-lactamases than third-generation cephalosporins. patsnap.com

Zwitterionic Properties: Fourth-generation cephalosporins are zwitterions, which allows for better penetration through the outer membrane of Gram-negative bacteria. wikipedia.org

Activity against Specific Pathogens: Cefozopran demonstrates superior activity against certain challenging pathogens like Enterococcus spp. and P. aeruginosa when compared to many third-generation cephalosporins. nih.gov

The table below summarizes some of the key comparative research findings:

FeatureCefozopran (Fourth-Generation)Earlier Generation Cephalosporins (e.g., Third-Generation)
Gram-Negative Activity Broad-spectrum, including P. aeruginosa patsnap.commedchemexpress.comGenerally good, but some have limited activity against P. aeruginosa
Gram-Positive Activity Good activity against methicillin-susceptible staphylococci and enterococci medchemexpress.comActivity varies; some have decreased activity against Gram-positive organisms compared to first-generation wikipedia.org
β-Lactamase Stability High stability against many β-lactamases patsnap.comMore susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs)
Clinical Efficacy Effective in treating severe infections, including those caused by resistant strains ncats.ionih.govEfficacy can be limited by bacterial resistance nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClN9O5S2 B1662134 Cefozopran hydrochloride CAS No. 113981-44-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJHUKMPVIFDNY-XFDPNJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113981-44-5
Record name Cefozopran monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113981-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefozopran monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOZOPRAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Studies of Cefozopran Hydrochloride

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of cefozopran (B1663582) hydrochloride is the inhibition of bacterial cell wall synthesis, a process crucial for maintaining the structural integrity and viability of bacteria. patsnap.compatsnap.com This inhibition ultimately leads to cell death.

Targeting Penicillin-Binding Proteins (PBPs)

Cefozopran hydrochloride exerts its antibacterial effect by targeting and inactivating penicillin-binding proteins (PBPs). patsnap.compatsnap.comyoutube.com PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.com

A key feature of cefozopran is its high affinity for multiple types of PBPs in both Gram-positive and Gram-negative bacteria. patsnap.com This broad targeting contributes to its potent and wide-ranging antibacterial activity. For instance, in Staphylococcus aureus, cefozopran demonstrates a high affinity for PBP 1 and 2, while in Escherichia coli and Pseudomonas aeruginosa, it shows a strong affinity for PBP 3. google.com Research has also highlighted its significant binding to PBP 5 in Enterococcus faecalis. nih.gov The concentration of cefozopran that inhibits 50% of [14C]benzylpenicillin binding to PBP 5 of Enterococcus faecalis TN2OO5 was found to be 11 mg/L. nih.gov

Table 1: Affinity of Cefozopran for Penicillin-Binding Proteins (PBPs) in Various Bacteria

Bacterial Species Penicillin-Binding Proteins (PBPs) with High Affinity Reference
Staphylococcus aureus PBP 1, PBP 2 google.com
Escherichia coli PBP 3 google.com
Pseudomonas aeruginosa PBP 3 google.com

By binding to PBPs, this compound effectively blocks their transpeptidase activity. patsnap.com This enzymatic activity is responsible for the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. patsnap.compatsnap.com The inhibition of this process leads to the formation of a weakened and defective cell wall. patsnap.com Cefozopran's potent blockage of this peptidoglycan bridging action is a cornerstone of its bactericidal effect. google.com

Induction of Cell Lysis and Bacterial Cell Death

The compromised integrity of the bacterial cell wall, resulting from the disruption of peptidoglycan cross-linking, renders the bacterial cell susceptible to osmotic pressure. patsnap.com This ultimately leads to cell lysis, the bursting of the cell, and subsequent bacterial death. patsnap.compatsnap.comyoutube.com

Enhanced Penetration of Gram-Negative Bacterial Outer Membranes

Gram-negative bacteria possess a protective outer membrane that can act as a barrier to many antibiotics. contagionlive.comnih.govlibretexts.org this compound is distinguished by its enhanced ability to penetrate this outer membrane. patsnap.com This characteristic allows the antibiotic to reach its PBP targets within the periplasmic space more effectively, contributing to its potent activity against Gram-negative pathogens. google.com It can rapidly diffuse into the bacterial periplasm and maintain a high concentration. google.com

Resistance to Beta-Lactamase Enzymes

Many bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes, which inactivate these drugs by hydrolyzing their β-lactam ring. wikipedia.orgyoutube.com this compound demonstrates a high degree of stability against many of these β-lactamase enzymes. patsnap.comyoutube.com This resistance to enzymatic degradation allows cefozopran to remain active against bacterial strains that are resistant to other β-lactam antibiotics. patsnap.com

Table 2: Mentioned Compound Names

Compound Name
This compound
Ampicillin
Benzylpenicillin
Cefmenoxime
Ceftazidime (B193861)
Imipenem

Stability Against Chromosomal and Plasmid-Mediated Beta-Lactamases

Cefozopran exhibits a high degree of resistance to hydrolysis by numerous beta-lactamases. cabidigitallibrary.org This stability is crucial for its efficacy against bacteria that produce these enzymes. Research indicates that Cefozopran possesses high Michaelis constant (Km) or inhibitor constant (Ki) values, generally exceeding 500μM, for a majority of tested beta-lactamases. cabidigitallibrary.org A high Km value suggests a low affinity of the enzyme for the substrate, meaning that a higher concentration of the drug is required to saturate the enzyme, indicating resistance to hydrolysis.

This inherent stability allows Cefozopran to maintain its structural integrity and antibacterial function in the presence of enzymes that would typically inactivate other beta-lactam antibiotics. However, it is important to note that its stability is not absolute across all types of beta-lactamases. Studies have identified exceptions, such as the plasmid-mediated OXA-1 penicillinase and certain oxyiminocephalosporinases, which are capable of hydrolyzing Cefozopran. cabidigitallibrary.org

Below is a data table summarizing the stability of this compound against various beta-lactamases based on available research findings.

Beta-Lactamase TypeStability of this compoundKey Findings
Most Chromosomal Beta-LactamasesHighExhibits high Km or Ki values (>500μM), indicating low affinity and resistance to hydrolysis. cabidigitallibrary.org
Most Plasmid-Mediated Beta-LactamasesHighDemonstrates significant stability against common plasmid-mediated enzymes. cabidigitallibrary.org
OXA-1 PenicillinaseLowThis plasmid-mediated enzyme is capable of hydrolyzing Cefozopran. cabidigitallibrary.org
OxyiminocephalosporinasesVariableSome of these enzymes have been shown to hydrolyze Cefozopran. cabidigitallibrary.org
Enterobacter cloacae P99 (Class C)HighGenerally resistant to hydrolysis, similar to other oximino-cephalosporins. nih.gov

Mechanisms of Beta-Lactamase Evasion

The ability of this compound to evade destruction by beta-lactamases is intrinsically linked to its unique chemical structure, particularly the nature of its side chains at the C7 and C3 positions of the cephem nucleus. These structural features are a hallmark of fourth-generation cephalosporins and contribute significantly to their enhanced stability.

The evasion mechanism is primarily one of steric hindrance and electronic effects conferred by these side chains. The bulky and complex nature of the substituents at the C7 position, which includes a 2-aminothiazolyl moiety and a syn-methoxyimino group, plays a crucial role. nih.gov This configuration sterically hinders the approach and proper orientation of the beta-lactam ring within the active site of many beta-lactamase enzymes. The active site of a beta-lactamase, which contains a critical serine residue for hydrolysis, has specific spatial requirements for substrate binding. nih.govresearchgate.net The intricate structure of Cefozopran's C7 side chain can prevent the antibiotic from fitting optimally into this active site, thereby reducing the efficiency of the enzymatic hydrolysis. nih.gov

Furthermore, the methoxyimino group provides electronic stability to the beta-lactam ring, making the amide bond less susceptible to nucleophilic attack by the serine hydroxyl group in the enzyme's active site. nih.gov This electronic stabilization is a key feature that distinguishes later-generation cephalosporins from their predecessors.

In essence, the evasion strategy of Cefozopran is not based on inhibiting the beta-lactamase enzyme in the way that inhibitors like clavulanic acid do. Instead, it is a passive mechanism of resistance to enzymatic degradation, built into the molecular architecture of the antibiotic itself. This low affinity for and high resistance to hydrolysis by beta-lactamases allows Cefozopran to remain active against bacterial strains that have developed resistance to other beta-lactam antibiotics through the production of these enzymes. cabidigitallibrary.org

Antimicrobial Spectrum and Efficacy Research

Broad-Spectrum Activity Characterization

Cefozopran (B1663582) is characterized as a potent, broad-spectrum antibiotic. patsnap.comtoku-e.com It demonstrates significant in vitro and in vivo activity against a wide array of clinically relevant pathogens. nih.govnih.gov Research has established its effectiveness against severe infections, including those of the respiratory and urinary tracts. patsnap.comnih.gov Its enhanced ability to penetrate the outer membrane of Gram-negative bacteria distinguishes it from earlier generations of cephalosporins. patsnap.com

Activity Against Gram-Positive Bacteria

Cefozopran exhibits reliable activity against various Gram-positive bacteria. medchemexpress.compatsnap.com Post-marketing surveillance studies conducted over several years have confirmed its stable antibacterial effects against numerous species, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.govnih.gov

Cefozopran has demonstrated notable efficacy against methicillin-sensitive Staphylococcus aureus (MSSA). In a study of clinical isolates, the MIC₈₀ (Minimum Inhibitory Concentration required to inhibit the growth of 80% of isolates) for MSSA was 1 µg/mL. nih.gov Another surveillance study reported a MIC₉₀ of 2 µg/mL for MSSA. nih.gov In experimental mouse models of thigh muscle infection caused by MSSA, cefozopran's therapeutic effect was as effective as flomoxef (B131810) and more effective than ceftazidime (B193861). nih.gov Against thigh muscle infections caused by methicillin-resistant S. aureus (MRSA), cefozopran was found to be the most effective agent among those tested. nih.gov

Organism No. of Strains MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
S. aureus (MSSA)41Not ReportedNot Reported1 (MIC₈₀) nih.gov
S. aureus (MSSA)Not ReportedNot ReportedNot Reported2 nih.gov

This table displays the Minimum Inhibitory Concentration (MIC) values of Cefozopran against Staphylococcus aureus (Methicillin-Sensitive strains).

Cefozopran shows potent activity against Streptococcus pneumoniae, including strains with reduced susceptibility to penicillin. A study focusing on isolates from children found the MIC₉₀ of cefozopran to be ≤0.025 µg/mL against 50 strains of penicillin-susceptible S. pneumoniae (PSSP). nih.gov For 50 strains of penicillin-insensitive (PISP) and penicillin-resistant S. pneumoniae (PRSP), the MIC₉₀ was 0.39 µg/mL, demonstrating stronger activity than ceftazidime, flomoxef, and penicillin against these resistant strains. nih.gov Another study reported an MIC₈₀ of 2 µg/mL against 45 clinical isolates of S. pneumoniae. nih.gov

Organism No. of Strains MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
S. pneumoniae (PSSP)50Not ReportedNot Reported≤0.025 nih.gov
S. pneumoniae (PISP/PRSP)50Not ReportedNot Reported0.39 nih.gov
S. pneumoniae45Not ReportedNot Reported2 (MIC₈₀) nih.gov

This table displays the Minimum Inhibitory Concentration (MIC) values of Cefozopran against Streptococcus pneumoniae, including penicillin-susceptible (PSSP), penicillin-insensitive (PISP), and penicillin-resistant (PRSP) strains.

Cefozopran has comparatively good activity against Enterococcus faecalis, a pathogen often refractory to other cephalosporins. medchemexpress.commedchemexpress.com In a study of 49 clinical isolates, the MIC₈₀ for E. faecalis was 16 µg/mL. nih.gov A separate surveillance study confirmed this, reporting a MIC₉₀ of 16 µg/mL. nih.gov The therapeutic activity of cefozopran has also been demonstrated in animal models of mixed urinary tract infections involving E. faecalis and Pseudomonas aeruginosa, where it significantly reduced the viable cell counts of both organisms in the kidneys. nih.gov

Organism No. of Strains MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Enterococcus faecalis49Not ReportedNot Reported16 (MIC₈₀) nih.gov
Enterococcus faecalisNot ReportedNot ReportedNot Reported16 nih.gov

This table displays the Minimum Inhibitory Concentration (MIC) values of Cefozopran against Enterococcus faecalis.

Activity Against Gram-Negative Bacteria

Cefozopran is particularly effective against a wide range of Gram-negative bacteria, which is partly attributed to its ability to penetrate their outer membrane. patsnap.compatsnap.com

Pseudomonas aeruginosa is a notoriously difficult-to-treat pathogen, and cefozopran has been found to be highly effective against it. patsnap.comtoku-e.comzellbio.eu In a study evaluating 100 clinical isolates, the MIC₈₀ of cefozopran against P. aeruginosa was 8 µg/mL, which was more active than cefpirome (B1668871). nih.gov In experimental models of urinary tract infections in mice caused by P. aeruginosa, cefozopran's therapeutic effect was equal to that of ceftazidime and cefclidin (B10458) and superior to cefpirome. nih.gov

Organism No. of Strains MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Pseudomonas aeruginosa100Not ReportedNot Reported8 (MIC₈₀) nih.gov

This table displays the Minimum Inhibitory Concentration (MIC) value of Cefozopran against Pseudomonas aeruginosa.

Escherichia coli
Citrobacter freundii

Research has established the in vitro activity of cefozopran against Citrobacter freundii. One study evaluating the antibacterial activity of cefozopran against various clinical isolates reported a Minimum Inhibitory Concentration required to inhibit 80% of isolates (MIC80) of 1 µg/ml for C. freundii. This indicates a significant level of potency against this opportunistic pathogen.

Klebsiella pneumoniae

Cefozopran has shown considerable efficacy against Klebsiella pneumoniae in preclinical studies. In a mouse model of acute respiratory tract infection caused by K. pneumoniae DT-S, cefozopran was found to be as effective as ceftazidime and cefpirome, and more effective than cefpiramide (B47137) nih.gov. Furthermore, in a model of chronic respiratory tract infection with K. pneumoniae 27, cefozopran demonstrated efficacy comparable to that of ceftazidime nih.gov.

Minimum Inhibitory Concentration (MIC) Studies

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.

Methodologies for MIC Determination (e.g., Broth Microdilution)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits bacterial growth. This method is considered a reference standard by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

The process typically involves:

Preparation of a standardized bacterial inoculum.

Serial dilution of the antimicrobial agent in broth.

Inoculation of the microtiter plate wells.

Incubation under controlled conditions.

Visual or automated reading of the results to determine the MIC value.

Comparative Analysis of MIC Values Across Bacterial Strains

Table 1: Reported MIC80 for Cefozopran Hydrochloride

Bacterial Species MIC80 (µg/ml)

Note: Data is based on a single study and may not be representative of all strains.

Preclinical Efficacy Studies

Preclinical studies in animal models are essential for evaluating the in vivo potential of an antibiotic before it can be considered for human trials. These studies provide valuable insights into the drug's efficacy in a living system.

Cefozopran has been evaluated in various mouse infection models, demonstrating its therapeutic potential. In studies of respiratory tract infections caused by Klebsiella pneumoniae, cefozopran has shown significant efficacy. In an acute infection model, its performance was on par with or superior to other established cephalosporins nih.gov. Similarly, in a chronic respiratory infection model, its effectiveness was comparable to ceftazidime nih.gov.

Beyond respiratory infections, cefozopran's efficacy has been noted in a urinary tract infection model caused by Pseudomonas aeruginosa, where it was found to be as effective as ceftazidime and cefclidin, and superior to cefpirome nih.gov. These findings from preclinical models underscore the broad-spectrum in vivo activity of cefozopran.

Table 2: Summary of Cefozopran Preclinical Efficacy in a Mouse Model of Klebsiella pneumoniae Respiratory Tract Infection

Infection Model Cefozopran Efficacy Compared to Other Cephalosporins Reference
Acute Respiratory Tract Infection (K. pneumoniae DT-S) As effective as ceftazidime and cefpirome; More effective than cefpiramide nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Cefpiramide
Ceftazidime
Cefpirome

In Vitro Efficacy Assays

The in vitro antibacterial activity of this compound has been evaluated against a wide range of clinically isolated bacteria. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative pathogens.

The susceptibility of various bacterial isolates to cefozopran has been determined using Minimum Inhibitory Concentration (MIC) assays. The MIC80, which represents the concentration required to inhibit the growth of 80% of isolates, has been a key metric in these evaluations. One study compared the activity of cefozopran with other cephalosporins and antibiotics against several clinical isolates. Cefozopran showed notable activity against Serratia marcescens, with MIC values lower than 1 µg/ml for all tested strains nih.gov. It was also more active than cefpirome against Pseudomonas aeruginosa nih.gov. The compound demonstrated comparable or superior activity to cefepime (B1668827) against most species, with the exception of Citrobacter freundii nih.gov.

Below is a summary of the in vitro activity of Cefozopran against various bacterial isolates.

OrganismNumber of IsolatesMIC80 (µg/ml)
Methicillin-susceptible Staphylococcus aureus (MSSA)411
Methicillin-resistant Staphylococcus aureus (MRSA)5732
Streptococcus pneumoniae452
Enterococcus faecalis4916
Enterobacter cloacae504
Citrobacter freundii451
Serratia marcescens450.25
Pseudomonas aeruginosa1008
Data sourced from a study evaluating recent clinical isolates nih.gov.

In cases of resistance, such as with MRSA, the potential for combination therapy has been explored. In vitro studies using the checkerboard method have investigated the interaction between cefozopran and agents like vancomycin (B549263) and arbekacin. These combinations predominantly showed additive to synergistic activity against MRSA isolates nih.gov. Similarly, combinations with amikacin (B45834) or gentamicin (B1671437) demonstrated additive or synergistic effects against cefozopran-resistant P. aeruginosa nih.gov.

In Vivo Efficacy Models

The therapeutic potential of cefozopran has been substantiated through various in vivo experimental infection models, primarily in mice. These studies are crucial for assessing the drug's effectiveness in a living system, providing insights that complement in vitro data.

Cefozopran has demonstrated significant therapeutic effects in murine models of systemic and localized infections. nih.govnih.gov Its efficacy has been compared against other established parenteral cephalosporins. In models of acute respiratory tract infections caused by Klebsiella pneumoniae DT-S, cefozopran was found to be as effective as ceftazidime and cefpirome nih.govnih.gov.

The compound's efficacy extends to soft tissue infections. In a thigh muscle infection model caused by methicillin-sensitive Staphylococcus aureus (MSSA) 308A-1, cefozopran was as effective as flomoxef and more effective than ceftazidime nih.gov. Notably, against thigh muscle infections induced by methicillin-resistant S. aureus (MRSA) N133, cefozopran was reported to be the most effective agent among those tested nih.gov. Furthermore, in murine urinary tract infections caused by Pseudomonas aeruginosa P9, cefozopran's therapeutic effect was superior to that of cefpirome and equal to that of ceftazidime nih.gov.

The table below summarizes the comparative efficacy of Cefozopran in various murine infection models.

Infection ModelPathogenCefozopran Efficacy Comparison
Acute Respiratory Tract InfectionKlebsiella pneumoniae DT-SAs effective as ceftazidime and cefpirome nih.govnih.gov
Thigh Muscle InfectionMethicillin-Sensitive Staphylococcus aureus (MSSA) 308A-1As effective as flomoxef; more effective than ceftazidime nih.gov
Thigh Muscle InfectionMethicillin-Resistant Staphylococcus aureus (MRSA) N133Most effective agent tested nih.gov
Urinary Tract InfectionPseudomonas aeruginosa P9Superior to cefpirome; equal to ceftazidime nih.gov

The efficacy of cefozopran has also been specifically evaluated in a murine model of chronic respiratory tract infection. In an experimental model of chronic infection caused by Klebsiella pneumoniae 27, cefozopran demonstrated a therapeutic effect that was as effective as ceftazidime nih.govnih.gov. This finding suggests that the potent therapeutic effects observed in various experimental infections in mice could translate to effectiveness against respiratory tract infections caused by a range of bacteria in clinical settings nih.gov.

Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic Profiles

The pharmacokinetic profile of cefozopran (B1663582) hydrochloride has been characterized through various studies, primarily focusing on its behavior following intravenous administration. These studies have established a linear kinetic profile for the drug, indicating that its absorption, distribution, metabolism, and excretion are proportional to the administered dose.

Following intravenous infusion, cefozopran hydrochloride is rapidly and completely absorbed into the systemic circulation. In healthy volunteers, peak plasma concentrations (Cmax) are typically observed at the end of the infusion period. Studies have demonstrated a dose-proportional increase in Cmax and the area under the plasma concentration-time curve (AUC) with increasing doses, confirming the linear pharmacokinetics of the drug. For instance, a study involving single 1-hour intravenous infusions of 0.5 g, 1.0 g, and 2.0 g of cefozopran in healthy Chinese volunteers showed that Cmax and AUC increased in a manner proportional to the dose. nih.gov Another study in healthy volunteers reported similar dose-dependent increases in Cmax and AUC following single injections of 0.5 g, 1.0 g, and 2.0 g. nih.gov

Table 1: Peak Plasma Concentrations (Cmax) of this compound After Single Intravenous Administration in Healthy Volunteers

Dose Cmax (mg/L) Study Population
0.5 g 48.27 ± 9.84 Healthy Volunteers nih.gov
1.0 g 77.99 ± 15.08 Healthy Volunteers nih.gov

This table is interactive. Users can sort the columns to compare data.

This compound exhibits wide distribution into various body tissues and fluids after administration. youtube.com Research in animal models has shown that after intravenous administration to rats, the compound is distributed widely in tissues, with notable concentrations found in the kidney, plasma, lung, and skin. researchgate.net Studies have also observed placental transfer and lacteal secretion in rats. researchgate.net The apparent volume of distribution is a key parameter in understanding the extent of a drug's distribution. For drugs that are highly tissue-bound, the volume of distribution is high, while drugs that remain primarily in the circulation have a low volume of distribution. msdmanuals.com

This compound is minimally metabolized in the body. researchgate.net The majority of the administered dose is excreted in its unchanged, active form. nih.gov Studies in rats and dogs have indicated that the antibiotic is hardly biotransformed, with the unchanged drug accounting for the vast majority of the compound found in plasma. researchgate.net This characteristic suggests that the drug's efficacy is not dependent on metabolic activation and that there is a lower potential for drug-drug interactions related to metabolic pathways.

The primary route of elimination for this compound is through the kidneys. nih.govyoutube.com The drug is actively secreted into the urine, leading to high urinary concentrations. researchgate.net In healthy volunteers, a significant portion of the administered dose is recovered in the urine as the unchanged drug. One study reported that the cumulative urinary excretion rate of cefozopran within 24 hours was approximately 89.4%. nih.gov Another study in healthy Chinese volunteers found that the percentage of the dose excreted unchanged in the urine ranged from 65.99% to 73.33%. nih.gov Biliary excretion of cefozopran is low. researchgate.net

Table 2: Urinary Excretion of this compound in Healthy Volunteers

Study Population Percentage of Dose Excreted in Urine (Unchanged) Time Frame
Healthy Volunteers 89.4 ± 15.5% 24 hours nih.gov

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The elimination half-life (t½) of this compound in individuals with normal renal function is relatively short. Studies in healthy volunteers have reported mean half-life values ranging from approximately 1.20 to 2.80 hours. nih.gov One study documented the half-life to be between 1.97 and 2.44 hours for single doses of 0.5 g to 2.0 g. nih.gov Another investigation found the mean plasma half-life to be in the range of 1.20 to 2.80 hours. nih.gov In premature and newborn patients, the elimination half-life was observed to be between 1.78 and 3.97 hours, depending on the dosage and patient. nih.gov The relatively short half-life indicates that the drug is cleared from the body at a moderate rate.

Table 3: Elimination Half-Life (t½) of this compound

Study Population Dose Half-Life (hours)
Healthy Volunteers 0.5 g 1.97 ± 0.19 nih.gov
Healthy Volunteers 1.0 g 2.44 ± 0.24 nih.gov
Healthy Volunteers 2.0 g 2.18 ± 0.31 nih.gov
Healthy Chinese Volunteers 0.5 g, 1.0 g, or 2.0 g 1.20 - 2.80 nih.gov
Premature and Newborn Patients 10.0 mg/kg and 40.0 mg/kg 1.78 and 2.31 nih.gov

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Studies involving the administration of multiple doses of this compound have shown no significant accumulation of the drug in the body. nih.govnih.gov The pharmacokinetic parameters of cefozopran were found to be similar on day 1 and day 4 of a multiple-dose regimen, suggesting that the drug does not accumulate with repeated administration. nih.gov This lack of accumulation is consistent with the drug's relatively short half-life and efficient renal clearance. nih.gov Research in rats also indicated no accumulation in tissues and no delay in urinary excretion upon multiple intravenous administrations. researchgate.net

Pharmacodynamic Modeling and Relationships

The pharmacodynamic properties of an antibiotic are crucial for understanding its bactericidal or bacteriostatic effects and for optimizing dosing regimens. For this compound, this involves examining its killing kinetics and the duration of its antibacterial effect after exposure.

Detailed time-kill curve studies for this compound against specific bacterial isolates are not extensively available in the public domain. However, post-marketing surveillance studies have provided insights into its in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov

These surveillance studies report the Minimum Inhibitory Concentrations (MICs) of Cefozopran against various clinical isolates, including methicillin-susceptible Staphylococcus aureus (MSSA) and Pseudomonas aeruginosa. nih.govnih.gov While MIC values provide a measure of the concentration required to inhibit bacterial growth, time-kill curve studies would offer a more dynamic understanding of the rate and extent of bacterial killing over time at different multiples of the MIC. Such studies are essential for characterizing the time-dependent or concentration-dependent killing nature of an antibiotic.

Specific investigations into the post-antibiotic effect (PAE) of this compound are not readily found in published literature. The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This pharmacodynamic parameter is important for determining optimal dosing intervals. For cephalosporins in general, the PAE against Gram-negative bacteria is often short or non-existent, while a modest PAE may be observed against Gram-positive cocci. Direct studies on Cefozopran are needed to definitively characterize its PAE profile.

Resistance Mechanisms and Countermeasures

Mechanisms of Bacterial Resistance to Cefozopran (B1663582) Hydrochloride

Bacterial resistance to Cefozopran hydrochloride can be multifactorial, often involving the interplay of several mechanisms that either prevent the antibiotic from reaching its target, modify the target itself, or inactivate the drug. semanticscholar.org The primary mechanisms include the overexpression of efflux pumps, alterations in penicillin-binding proteins (PBPs), and the production of beta-lactamase enzymes.

Efflux pumps are transport proteins located in the bacterial membrane that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. lumenlearning.com The overexpression of these pumps can significantly reduce the intracellular concentration of an antibiotic, preventing it from reaching its target in sufficient quantities to exert its antibacterial effect.

In Gram-negative bacteria such as Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a key contributor to multidrug resistance. nih.govshandiz.ac.ir Overexpression of this pump has been shown to confer high levels of resistance to various β-lactam antibiotics, including Cefozopran. nih.gov Studies have demonstrated a direct correlation between the upregulation of the mexA and mexB genes, which encode components of the MexAB-OprM pump, and increased resistance to multiple antibiotics. shandiz.ac.ir The nalB mutation, for instance, leads to the overexpression of the MexAB-OprM pump, resulting in significantly higher minimum inhibitory concentrations (MICs) for several β-lactams. nih.gov Research has shown that in the absence of β-lactamase, the overexpression of the efflux pump alone can lead to high-level β-lactam resistance. nih.gov

Table 1: Impact of MexAB-OprM Efflux Pump Overexpression on β-Lactam MICs

Strain Phenotype β-Lactamase Activity OprM Expression Fold Increase in MIC
Bla⁻ OprM⁺⁺⁺ Negative Overexpressed 8 to 250
Bla⁻ OprM⁺ Negative Wild-type 2 to 64

Data derived from studies on P. aeruginosa demonstrating the impact of the nalB mutation on β-lactam resistance. nih.gov

The primary mechanism of action for β-lactam antibiotics, including this compound, is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. patsnap.com Alterations in the structure of these PBPs can reduce their binding affinity for β-lactam antibiotics, rendering the drugs less effective. nih.govnih.gov

This resistance mechanism is particularly significant in both Gram-positive and Gram-negative bacteria. In Streptococcus pneumoniae, resistance to β-lactams is primarily due to the production of altered PBPs with decreased affinity for these antibiotics. nih.gov Similarly, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of a supplementary PBP, known as PBP2' or PBP2a, which has a low affinity for most β-lactam antibiotics, is a key determinant of resistance. nih.gov While Cefozopran is a fourth-generation cephalosporin (B10832234) with a broad spectrum of activity, alterations in PBPs can still contribute to reduced susceptibility. patsnap.com The development of high-level penicillin resistance often requires alterations in multiple PBPs, such as PBP 2X, 2B, and 1A in S. pneumoniae. researchgate.net

One of the most common mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic molecule. lumenlearning.cominfectionsinsurgery.org These enzymes can be encoded by genes on either the bacterial chromosome or on mobile genetic elements such as plasmids. nih.govnih.gov

Plasmid-encoded β-lactamases are of particular concern due to their ability to be transferred between different bacterial species and genera, facilitating the rapid spread of resistance. nih.govnih.gov The emergence of extended-spectrum β-lactamases (ESBLs) in the mid-1980s presented a significant challenge, as these enzymes can hydrolyze a broad range of cephalosporins, including third and fourth-generation agents. youtube.com While this compound is designed to be stable against many common β-lactamases, the continuous evolution of these enzymes, such as the CTX-M, SHV, and TEM types, can lead to the development of resistance. patsnap.comyoutube.com Plasmids carrying genes for ESBLs often also carry genes conferring resistance to other classes of antibiotics, leading to multidrug-resistant strains. researchgate.net

Strategies to Combat Resistance

The increasing prevalence of antibiotic resistance necessitates the development of strategies to overcome these mechanisms and preserve the effectiveness of existing antibiotics. These strategies often involve a multi-pronged approach, including the use of combination therapy to enhance antibacterial activity and overcome specific resistance mechanisms.

Combining antibiotics with different mechanisms of action can be an effective strategy to combat resistant bacteria. frontiersin.org This approach can lead to synergistic or additive effects, where the combined activity of the drugs is greater than the sum of their individual effects. Combination therapy can also help to prevent the emergence of resistance by targeting multiple cellular pathways simultaneously.

The combination of a β-lactam antibiotic, such as a cephalosporin, with vancomycin (B549263) has shown promise in treating infections caused by resistant Gram-positive bacteria, particularly MRSA. researchgate.net Vancomycin inhibits cell wall synthesis at a different stage than β-lactams, and their combined use can result in a synergistic bactericidal effect. researchgate.net

Studies have demonstrated that the combination of vancomycin with cephalosporins like cefazolin (B47455) or cephalothin (B1668815) can be synergistic against methicillin-resistant Staphylococcus epidermidis. nih.gov Research investigating the combination of vancomycin with other β-lactams, such as cefotaxime, imipenem, or meropenem, has also shown synergistic effects against MRSA isolates with reduced susceptibility to vancomycin, including heterogeneous vancomycin-intermediate S. aureus (hVISA) and vancomycin-intermediate S. aureus (VISA). tubitak.gov.trresearchgate.nettubitak.gov.tr This enhanced activity may be due to the β-lactam interfering with cell wall synthesis, which in turn enhances the activity of vancomycin. researchgate.net

Table 2: Synergistic Effects of Vancomycin in Combination with β-Lactams against MRSA Isolates

Combination Number of Isolates with Synergy
Vancomycin + Imipenem 17
Vancomycin + Meropenem 14
Vancomycin + Cefotaxime 5

Data from a study on 29 MRSA isolates, including VISA, hVISA, and VSSA strains. tubitak.gov.trresearchgate.net

Combination Therapy Approaches

Synergy with Teicoplanin

The combination of this compound with Teicoplanan has been investigated as a potential strategy to combat challenging pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). An in-vitro study utilizing a checkerboard method assessed the synergistic effects of this combination against 50 clinical isolates of MRSA.

The study revealed a significant synergistic interaction between Cefozopran (CZOP) and Teicoplanin (TEIC). The Fractional Inhibitory Concentration (FIC) index, a measure of combined antimicrobial activity, was used to quantify this synergy. An FIC index of ≤0.5 is indicative of a synergistic effect. For the CZOP + TEIC combination, 98% of the tested MRSA strains showed an FIC index within this synergistic range.

Furthermore, the study evaluated the bactericidal effects of the combination. The Fractional Bactericidal Concentration (FBC) indices for 32 of the strains were analyzed, demonstrating synergistic bactericidal effects in 88% of the isolates for the Cefozopran and Teicoplanin combination. The time-kill curve method also confirmed that the bactericidal potency of these drugs is enhanced when used together. These findings suggest that the combination of Cefozopran and Teicoplanin may be a useful therapeutic strategy for MRSA infections.

Table 1: In Vitro Synergistic Activity of Cefozopran and Teicoplanin against MRSA
ParameterNumber of Strains TestedResult
Synergistic Effect (FIC Index ≤0.5)5098% of strains
Synergistic Bactericidal Effect (FBC Index)3288% of strains
Synergy with Tobramycin (B1681333)

Based on the conducted research, there is a lack of publicly available scientific literature and clinical studies specifically investigating the synergistic effects of this compound in combination with Tobramycin. While studies on the synergy of other cephalosporins with tobramycin against pathogens like Pseudomonas aeruginosa exist, data focusing solely on Cefozopran is not available.

Synergy with Aztreonam (Beta-Lactamase Inhibition)

The combination of Cefozopran and Aztreonam has demonstrated considerable synergistic activity, particularly against bacteria that produce beta-lactamase enzymes, such as Stenotrophomonas maltophilia. This bacterium is known to produce both L1 carbapenemase and L2 penicillinase. Aztreonam, in this combination, functions as a potent beta-lactamase inhibitor.

A study designed to evaluate this inhibitory activity showed that Aztreonam's presence contributed to a significant decrease in the minimum inhibitory concentrations (MICs) of Cefozopran against S. maltophilia. Further investigation using time-kill curve analysis revealed that the mean viable bacterial counts in cultures treated with the Aztreonam-Cefozopran combination were 1 log lower than in those treated with Cefozopran alone. These results confirm the effective inhibition of the L2 penicillinase, suggesting that this combination chemotherapy could be a valuable strategy to prevent the emergence of penicillinase-producing bacterial strains.

Research into Novel Beta-Lactamase Inhibitors in Combination with this compound

There is a notable absence of published research specifically investigating the combination of this compound with novel beta-lactamase inhibitors such as avibactam, relebactam, or vaborbactam. Current research on these novel inhibitors has predominantly focused on their combination with other beta-lactam antibiotics like ceftazidime (B193861), ceftolozane, and carbapenems.

Due to the lack of research into combinations of Cefozopran with novel beta-lactamase inhibitors, there is no available data on the investigation of specific classes of these inhibitors with Cefozopran.

While specific mechanisms of synergistic activity between Cefozopran and novel beta-lactamase inhibitors have not been studied, the general principle of such combinations involves the inhibitor protecting the beta-lactam antibiotic from degradation. Beta-lactamase inhibitors bind to and inactivate the beta-lactamase enzymes produced by resistant bacteria. This allows the beta-lactam antibiotic, in this case, Cefozopran, to effectively bind to the penicillin-binding proteins (PBPs) of the bacteria, thereby inhibiting cell wall synthesis and leading to bacterial cell death. The synergy arises from the inhibitor preventing the primary mechanism of resistance to the beta-lactam agent.

Surveillance of Resistance Patterns

Post-marketing surveillance studies have been conducted to monitor the in-vitro antibacterial activities of Cefozopran (CZOP) against various clinical isolates and to evaluate changes in bacterial susceptibility over time. One such surveillance study, conducted over a six-year period, provided insights into the resistance patterns of several Gram-positive bacteria.

The study calculated the resistance ratio based on the breakpoint MIC of Cefozopran. The findings from this surveillance indicate that while Cefozopran maintained its antibacterial activity against many species, resistance was high in others. For instance, the resistance ratio for MRSA was 95.9% and for penicillin-resistant Streptococcus pneumoniae (PRSP) it was 93.5%. However, against Enterococcus faecalis, the resistance ratio was 27.9%, which was notably lower than that observed for another cephalosporin, cefepime (B1668827) (91.2%), indicating that Cefozopran retained better activity against this particular species.

Table 2: Resistance Ratios of Cefozopran against Various Gram-Positive Bacteria from a Post-Marketing Surveillance Study
Bacterial SpeciesResistance Ratio (%)
Methicillin-Resistant Staphylococcus aureus (MRSA)95.9
Penicillin-Resistant Streptococcus pneumoniae (PRSP)93.5
Penicillin-Intermediate Resistant S. pneumoniae (PISP)63.3
Staphylococcus haemolyticus35.8
Enterococcus faecalis27.9
Methicillin-Resistant Staphylococcus epidermidis (MRSE)13.3

Synthesis, Structural Analysis, and Structure Activity Relationships

Synthetic Pathways of Cefozopran (B1663582) Hydrochloride

The synthesis of Cefozopran hydrochloride, a fourth-generation cephalosporin (B10832234), involves multi-step chemical processes designed to construct its complex molecular architecture with high purity and yield. Various synthetic routes have been developed, often starting from a common cephalosporin nucleus.

The foundational starting material for many this compound syntheses is 7-Aminocephalosporanic Acid (7-ACA). researchgate.netresearchgate.netgoogle.com 7-ACA provides the core bicyclic β-lactam structure, known as the cephem nucleus, which is essential for the antibacterial activity of cephalosporin antibiotics. wikipedia.orgnih.gov It is a versatile intermediate that allows for the introduction of various side chains at the C-7 and C-3 positions, which modulate the antibiotic's spectrum of activity and pharmacokinetic properties. Alternative starting materials such as GCLE (7-phenylethyl amide-3-chloromethyl-3-cephem-4-carboxylic p-methoxybenzyl methyl) have also been reported. patsnap.comgoogle.com

The synthesis of this compound from 7-ACA involves a series of strategic chemical reactions. While specific reagents and conditions may vary between different reported methods, a general pathway can be outlined.

One common route involves the following key steps:

Protection of 7-ACA : The synthesis often begins with the protection of the reactive functional groups on 7-ACA, typically through a silanization reaction using an agent like hexamethyldisilazane (B44280) (HMDS). researchgate.netresearchgate.net This step prevents unwanted side reactions in subsequent steps.

Formation of the C-3 Side Chain : The next crucial step is the introduction of the specific side chain at the C-3 position of the cephem nucleus. This is achieved by reacting the protected 7-ACA with a heterocyclic compound, specifically imidazo[1,2-b]pyridazine. researchgate.netresearchgate.net This reaction may be facilitated by a catalyst such as trimethylsilyl (B98337) iodide (TMSI). researchgate.net This reaction forms the key intermediate, 7-amino-3-[(3-imidazo[1,2-b]pyridazin-4-ium-1-yl)methyl]-3-cephem-4-carboxylic acid. researchgate.net

Acylation at C-7 : The amino group at the C-7 position is then acylated by condensation with an activated side chain. A commonly used active ester is (S)-2-Benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminothioacetate. researchgate.netresearchgate.net This step attaches the characteristic aminothiadiazole side chain responsible for Cefozopran's broad-spectrum activity.

Deprotection and Hydrochloride Salt Formation : The final steps involve the removal of any protecting groups (deprotection) and the formation of the hydrochloride salt to improve the compound's stability and solubility. researchgate.netgoogle.com This can be achieved by treating the compound with hydrochloric acid in a suitable solvent system, followed by crystallization. google.com

A summary of a representative synthetic pathway is detailed below.

StepReactantsKey Reagents/CatalystsProduct/Intermediate
17-Aminocephalosporanic Acid (7-ACA)Hexamethyldisilazane (HMDS)Silanized 7-ACA
2Silanized 7-ACA, Imidazo[1,2-b]pyridazineTrimethylsilyl iodide (TMSI)7-amino-3-[(imidazo[1,2-b]pyridazinium-1-yl)methyl]-cephem-4-carboxylate
3C-3 Substituted Intermediate, S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetateTriethylamine (Et3N)Cefozopran (base)
4Cefozopran (base)Hydrochloric Acid (HCl)This compound

One optimized process reports a total yield of up to 25% with a purity exceeding 98% under optimal reaction conditions. researchgate.net Another patented method, which also starts with 7-ACA, describes achieving yields as high as 80-81.8% with a purity of 99.2-99.3% as determined by HPLC. google.com This method emphasizes mild reaction conditions that are amenable to industrial-scale production. google.com

The final purification step is critical for quality control. This often involves recrystallization from a mixed solvent system, such as methanol, ethanol, isopropanol, and acetone, to remove residual solvents and impurities. google.comgoogle.com For instance, a process involving dissolving the crude product in a mixture of methanol, acetone, and hydrochloric acid, followed by decolorizing with activated carbon and crystallizing by adding more acetone, can yield a final product with over 99% purity and low residual solvent content. google.com

Method/SourceStarting MaterialReported YieldReported Purity (HPLC)
ResearchGate Article 17-ACA15%Not specified
ResearchGate Article 27-ACAUp to 25%>98%
Google Patent CN102443017A7-ACA80-81.8%99.2-99.3%
Google Patent CN102002060BGCLE65-66%>98.5% (Moisture <3.5%)

Spectroscopic Characterization and Structural Elucidation

Mass spectrometry is a fundamental tool used to verify the molecular structure of this compound. researchgate.net This technique provides the precise mass-to-charge ratio of the molecule, which can be used to confirm its molecular weight and elemental composition. The molecular formula of this compound is C19H18ClN9O5S2, with a corresponding molecular weight of 551.99 g/mol . toku-e.com Electrospray ionization (ESI-MS) is a common method for analyzing cephalosporins, as it is a soft ionization technique that typically keeps the molecular ion intact ([M+H]+). icm.edu.pl Analysis of the fragmentation patterns can further elucidate the structure, confirming the presence of the core cephem nucleus and the specific side chains. icm.edu.pl

Infrared (IR) spectroscopy is employed for the identification of this compound by detecting the characteristic vibrations of its functional groups. researchgate.nettoku-e.com The IR spectrum provides a unique "fingerprint" for the molecule. Key absorption bands in the IR spectrum of a cephalosporin like Cefozopran would confirm the presence of essential structural features. While specific wavenumber data for Cefozopran is not detailed in the provided context, typical characteristic peaks for cephalosporins include:

β-lactam C=O stretch : A strong absorption band at a relatively high frequency (typically ~1760 cm⁻¹), characteristic of the strained four-membered ring.

Amide C=O stretch : Absorption from the C-7 side chain amide group.

N-H and O-H stretches : Bands corresponding to the amine and carboxylic acid groups.

C=N and C=C stretches : Absorptions from the imino group and the aromatic/heterocyclic rings in the side chains.

The combination of these spectroscopic methods provides a comprehensive and definitive structural confirmation of the synthesized this compound. researchgate.net

Spectroscopic TechniquePurpose in this compound AnalysisInformation Obtained
Mass Spectrometry (MS)Molecular weight determination and structural verification. researchgate.netMass-to-charge ratio, molecular ion peak, fragmentation patterns.
Infrared (IR) SpectroscopyIdentification and confirmation of functional groups. toku-e.comAbsorption bands corresponding to β-lactam, amide, amine, and other characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), is a fundamental analytical technique employed for the structural elucidation and confirmation of this compound. researchgate.net In the synthesis of this compound, ¹H-NMR is utilized to verify the successful formation of the target molecule by identifying the characteristic chemical shifts and coupling patterns of its protons. researchgate.net This method allows researchers to confirm the integrity of the core cephem nucleus and the correct attachment of the side chains at the C-7 and C-3 positions. While ¹H-NMR is a standard method for structural verification, detailed spectral data with specific chemical shift assignments for this compound are not consistently published in publicly accessible literature. The technique is primarily used as a qualitative tool to confirm the compound's identity post-synthesis. researchgate.net

Table 1: Application of NMR Spectroscopy in the Analysis of this compound

Analytical Technique Purpose Key Findings

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed in the quantitative analysis of this compound. Specifically, it is used as a detection method in conjunction with Liquid Chromatography (LC). A stability-indicating LC-UV method has been developed for the determination of this compound, where a detection wavelength of 260 nm is utilized. drugbank.com This method is crucial for quality control, allowing for the quantification of the drug in pharmaceutical preparations and for studying its stability and degradation kinetics under various stress conditions. drugbank.com

Table 2: UV-Vis Spectroscopic Data for this compound

Method Detection Wavelength (λmax) Application

Structure-Activity Relationship (SAR) Studies

The antibacterial efficacy of Cefozopran, like other cephalosporins, is intrinsically linked to its chemical structure. SAR studies focus on how different functional groups on the cephem nucleus influence the compound's spectrum of activity, resistance to β-lactamases, and affinity for penicillin-binding proteins (PBPs). The core structure for activity is the β-lactam ring, which is essential for inactivating PBPs and disrupting bacterial cell wall synthesis. researchgate.net Key determinants of a cephalosporin's specific properties are the substituents at the C-7 and C-3 positions of the cephem nucleus. auburn.edu

For Cefozopran, the specific combination of side chains is critical to its classification as a fourth-generation agent. The 7β-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)-methoxyiminoacetamido] group at the C-7 position contributes significantly to its broad-spectrum activity. researchgate.net This moiety provides stability against many β-lactamases. auburn.edu

The substituent at the C-3 position, an (imidazo[1,2-b]pyridazinium-1-yl)methyl group, plays a crucial role in its potent activity against a range of bacteria, including Pseudomonas aeruginosa. researchgate.net The selection of this specific heterocyclic group at the C-3 position, combined with the thiadiazolyl group at C-7, was found to yield the most potent antibacterial activity and the broadest antibacterial spectrum among various tested analogues, leading to its development as a clinical candidate. researchgate.net Studies have shown that thiadiazolyl cephalosporins bearing this specific C-3 side chain also exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Modifications and Derivatives for Enhanced Activity or Reduced Resistance

Research into cephalosporin antibiotics involves the continuous synthesis of new derivatives to enhance antibacterial potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms. Modifications are typically focused on the C-7 and C-3 side chains. For compounds related to Cefozopran, research has explored the synthesis of novel derivatives by substituting the C-3 position with different nitrogen-containing aromatic heterocyclic compounds. researchgate.net In one study, nine new cephalosporin analogues were synthesized, with two compounds demonstrating antibacterial activity against Gram-positive bacteria that was comparable to Cefozopran. researchgate.net

Analytical Methodologies for Cefozopran Hydrochloride

Quantification in Biological Samples

Determining the concentration of Cefozopran (B1663582) in biological samples, such as plasma, is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography–tandem mass spectrometry (LC–MS/MS) are the primary techniques employed for this purpose due to their sensitivity and selectivity in complex biological matrices nih.govnih.gov. Sample preparation is a critical first step and often involves protein precipitation with agents like acetonitrile (B52724) or methanol, or solid-phase extraction to isolate the analyte and improve the limit of quantitation nih.govnih.gov.

Liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) stands out as a powerful tool for the analysis of antibiotics in biological fluids because of its high sensitivity and selectivity nih.gov. This method is particularly valuable for quantifying low concentrations of drugs and their metabolites. For cephalosporins, LC-MS/MS assays provide reliable and sensitive quantification nih.goviosrjournals.org. The technique involves chromatographic separation followed by mass spectrometric detection, where specific precursor-to-product ion transitions are monitored, ensuring high specificity nih.govresearchgate.net.

In a typical LC-MS/MS workflow for cephalosporins, samples are first prepared, often by protein precipitation, to remove interferences from the biological matrix nih.govnih.gov. The extract is then injected into the LC system for separation, commonly on a C18 reversed-phase column nih.govresearchgate.net. The separated compounds are then ionized, usually by electrospray ionization (ESI), and analyzed by the mass spectrometer operating in selected reaction monitoring (SRM) mode nih.gov. This approach allows for the simultaneous quantification of multiple analytes with high throughput nih.govdaneshyari.com.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cephalosporins, offering accuracy, selectivity, and ease of use nih.govijpca.org. It is widely applied for the quantitative determination of Cefozopran hydrochloride in both pharmaceutical formulations and biological fluids nih.govnih.gov. The versatility of HPLC allows for various configurations, including different stationary phases, mobile phases, and detection systems, to suit specific analytical needs ijpca.orgresearchgate.net.

A simple, rapid, and precise HPLC method has been developed for determining Cefozopran concentrations in human plasma for therapeutic drug monitoring nih.gov. In this method, plasma proteins are removed using ultrafiltration before analysis nih.gov. The calibration curve for Cefozopran in human plasma was demonstrated to be linear over a range of 0.2 to 200 µg/ml, with a limit of detection of 0.05 µg/ml nih.gov.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of cephalosporins since 1980 nih.gov. This technique utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase nih.gov. The separation is based on the hydrophobic interactions between the analyte and the stationary phase ijpca.org.

A stability-indicating RP-HPLC method was developed and validated for the quantitative determination of this compound nih.gov. This isocratic method employed a C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of 12 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (92:8, v/v) nih.gov. The method was successfully used to identify and determine this compound in pharmaceuticals and during kinetic studies nih.gov.

UV absorbance detection is a common and robust method used in conjunction with HPLC for the quantification of cephalosporins, as these compounds typically possess chromophores that absorb light in the ultraviolet range chromatographyonline.comscispace.com. The selection of an appropriate wavelength is critical for sensitivity and selectivity . For Cefozopran, detection wavelengths of 235 nm, 254 nm, and 260 nm have been utilized in various studies nih.govnih.govingentaconnect.com.

One study analyzed the impurities of this compound using HPLC with UV absorbance detection at 254 nm ingentaconnect.com. Another method developed for real-time therapeutic drug monitoring in human plasma used a UV absorbance of 235 nm nih.gov. A stability-indicating LC-UV method used a detection wavelength of 260 nm nih.gov. These methods demonstrate the utility of HPLC-UV for both purity analysis and quantification in biological matrices.

Table 1: Chromatographic Conditions for this compound Analysis by HPLC-UV
ParameterMethod 1 (Impurity Analysis) ingentaconnect.comMethod 2 (Plasma Analysis) nih.govMethod 3 (Stability Indicating) nih.gov
ColumnAlltima C18 (150 x 4.6 mm)Not SpecifiedC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / 0.0166 M Ammonium Acetate (pH 3.0) (5:95)Not Specified12 mM Ammonium Acetate / Acetonitrile (92:8, v/v)
Flow Rate0.3 mL/minNot Specified1.0 mL/min
Detection Wavelength254 nm235 nm260 nm
Column Temperature25 °CNot Specified30 °C

In addition to UV detection, HPLC can be coupled with an optical rotation (OR) detector. This combination is particularly useful for analyzing the stereochemistry of chiral compounds and their impurities ingentaconnect.comingentaconnect.comresearchgate.net. The specific optical rotation of this compound is a critical quality attribute, and impurities can significantly affect this value ingentaconnect.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

Method Validation (e.g., FDA Guidelines)

Validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose biopharminternational.com. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the validation of analytical procedures for drugs and biologics gmp-compliance.orgfda.gov. The validation process ensures that the method is reliable, reproducible, and accurate for the analysis of a specific analyte researchgate.net.

Key validation characteristics according to guidelines include accuracy, precision, specificity, linearity, range, and robustness biopharminternational.compropharmagroup.com.

Accuracy is the closeness of test results to the true value and is often assessed through recovery studies propharmagroup.com.

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision propharmagroup.com.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components propharmagroup.com.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range .

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity propharmagroup.com.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage propharmagroup.comnih.gov.

The stability-indicating RP-HPLC method developed for this compound was validated for linearity, accuracy, precision, selectivity, and robustness, demonstrating its suitability for quality control nih.gov. Similarly, the HPLC-UV method for plasma analysis was validated for linearity, with a defined limit of detection nih.gov. These validation studies are critical for ensuring the quality and consistency of analytical data submitted to regulatory agencies fda.govresearchgate.net.

Detection of Impurities and Degradation Products

The identification of impurities and degradation products in this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for this purpose. ingentaconnect.comingentaconnect.comresearchgate.net Methods often employ HPLC coupled with UV absorbance and optical rotation (OR) detectors to analyze the impurity profile of the compound. ingentaconnect.comingentaconnect.comresearchgate.netresearchgate.net

To thoroughly investigate potential degradation, forced degradation studies are conducted. These studies involve subjecting this compound to various stress conditions, such as acidic, basic, and oxidative environments, to generate degradation products. ingentaconnect.comresearchgate.net For instance, degradation can be induced by treating a solution of the compound with hydrochloric acid, sodium hydroxide, or hydrogen peroxide. ingentaconnect.comresearchgate.net The resulting products are then analyzed using techniques like HPLC. ingentaconnect.comresearchgate.net For structural elucidation of these products, hybrid electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry is utilized, which has successfully identified multiple degradation products under different pH conditions. nih.govresearchgate.net

The degradation of this compound in aqueous solutions is found to be a pseudo-first-order reaction. nih.govresearchgate.net The stability is significantly influenced by pH, with the compound being most stable in slightly acidic to neutral conditions and less stable in alkaline environments. nih.govresearchgate.net The primary degradation pathway involves the cleavage of the β-lactam ring. nih.gov

Influence of Impurities on Chemical Characteristics (e.g., Specific Optical Rotation)

Impurities present in this compound can significantly influence its chemical properties, most notably its specific optical rotation. ingentaconnect.comingentaconnect.comresearchgate.net The specific optical rotation is a critical quality attribute, with the Japanese Pharmacopoeia stipulating a range of -73° to -78°. ingentaconnect.com However, variations in impurity profiles, particularly between products manufactured in different countries, can lead to specific optical rotation values falling outside this range. ingentaconnect.comingentaconnect.comresearchgate.net

Table 1: Optical Correction Factors of Impurities in this compound
Impurity (Relative Retention Time)Optical Correction Factor (fi(OR))Impact on Specific Optical Rotation
Impurity 1 (RRT = 0.31)-1.3Influences the lower limit of specific optical rotation
Impurity 3 (RRT = 0.36)-364.8Greatest impact on the upper limit of specific optical rotation
Impurity 7NegativeContributes to lowering the specific optical rotation
Impurity 9PositiveContributes to increasing the specific optical rotation

This table is based on findings that quantify the impact of specific impurities on the optical rotation of this compound. The optical correction factor indicates how strongly an impurity affects the measurement relative to the active ingredient. ingentaconnect.comresearchgate.netresearchgate.net

Stability Assessment (e.g., Radiation Sterilization Studies)

Stability assessment is critical for determining appropriate sterilization methods for thermolabile drugs like this compound. researchgate.netresearchgate.net Radiation sterilization is often considered an alternative to heat-based methods. researchgate.net Studies have been conducted to evaluate the stability of solid-state this compound when subjected to electron-beam radiation at a standard sterilization dose of 25 kGy. researchgate.net

The results of these studies indicate that this compound is not resistant to this sterilization method. researchgate.net Spectrophotometric and chromatographic analyses confirmed chemical instability following irradiation. researchgate.net Furthermore, Electron Paramagnetic Resonance (EPR) studies revealed the generation of radical defects within the compound as a result of the radiation exposure. researchgate.net

While the antibacterial activity against Gram-positive bacteria remained unchanged after irradiation with a 25 kGy dose, the activity against two strains of Gram-negative bacteria was altered. researchgate.net This suggests that the degradation induced by radiation impacts the biological efficacy of the drug. Based on these findings, it was concluded that radiation sterilization is not a suitable method for this compound in its solid form. researchgate.net

Table 2: Effect of Radiation Sterilization (25 kGy) on this compound
ParameterObservation
Chemical StabilityChanges confirmed by spectrophotometric and chromatographic methods
Physical StateFormation of radical defects detected by EPR studies
Antibacterial Activity (Gram-positive bacteria)Unaltered
Antibacterial Activity (Gram-negative bacteria)Altered
ConclusionNot a suitable sterilization method

This table summarizes the key findings from a study on the radiolytic stability of this compound, highlighting the chemical and biological consequences of radiation exposure. researchgate.net

Immunomodulatory Aspects and Host Pathogen Interactions

Potential Immunomodulatory Activities

No studies were found that investigated the potential immunomodulatory activities of Cefozopran (B1663582) hydrochloride. Research on other cephalosporins has shown varied effects on the immune system, but these findings cannot be extrapolated to Cefozopran hydrochloride without specific experimental evidence.

Influence on Host Immune Response

There is no available data on how this compound influences the host immune response. Investigations into its effects on cytokine production, lymphocyte proliferation, or phagocytic activity have not been reported in the accessible scientific literature.

Interactions with Host Cells and Tissues (e.g., Cytotoxicity Studies)

Specific cytotoxicity studies on this compound are not available in the public domain. Consequently, there is no information regarding its potential to cause damage to host cells and tissues. In vitro cytotoxicity assays are crucial for determining the toxic potential of a substance on cells. researchgate.netnih.gov Such tests often utilize cell lines like fibroblasts, which are sensitive to toxic substances, and assess for morphological changes and altered growth. researchgate.net

Advanced Research and Future Directions

Development of Novel Cefozopran (B1663582) Hydrochloride Derivatives

The quest for more potent and broad-spectrum antibiotics has driven research into the development of novel derivatives of existing drugs like cefozopran. The primary goals for creating new cefozopran analogs include overcoming resistance mechanisms, improving pharmacokinetic profiles, and expanding the spectrum of activity.

Researchers have synthesized new fourth-generation cephalosporin (B10832234) compounds and evaluated their antibacterial activity in vitro, with some derivatives showing comparable activity to cefozopran against Gram-positive bacteria mdpi.comresearchgate.net. The synthesis of such derivatives often starts with the 7-aminocephalosporanic acid (7-ACA) nucleus, which is then modified at the 3- and 7-positions to alter the compound's properties mdpi.com. For instance, modifications at the C-7 acylamino side chain can influence the antibacterial spectrum and stability against β-lactamases, while changes at the C-3 position can affect pharmacokinetic properties banglajol.infonih.govnih.govnih.gov.

The structure-activity relationship (SAR) of cephalosporins is a critical area of study. For example, the introduction of a 2-(2-aminothiazol-4-yl)-(Z)-2-methoxy-iminoacetamido group at the C-7 position has been found to be a favorable substituent for potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including some β-lactamase producing species banglajol.info. The development of new analogs also involves creating prodrugs or modifying the molecule to enhance oral absorption, although this is less relevant for the parenterally administered cefozopran researchgate.net.

Future research in this area will likely focus on creating cefozopran derivatives that can effectively combat emerging resistance mechanisms, such as those seen in carbapenem-resistant Enterobacteriaceae and multidrug-resistant Pseudomonas aeruginosa.

Investigation of Cefozopran Hydrochloride in Antimicrobial Stewardship Programs

Antimicrobial stewardship programs (ASPs) are crucial in promoting the rational use of antibiotics to improve patient outcomes, reduce microbial resistance, and decrease healthcare costs. The investigation of this compound within these programs is essential to ensure its appropriate and effective use.

Studies on the impact of ASPs on cephalosporin prescribing patterns have shown that these programs can lead to a significant improvement in the appropriateness of antibiotic use nih.govnih.govnjppp.com. For example, a study evaluating cephalosporin prescribing in a surgery department found that the implementation of an ASP led to a statistically significant increase in appropriate prescribing nih.govnih.gov. Such programs often involve the development and implementation of institutional guidelines for antimicrobial therapy and prophylaxis frontiersin.orgijbcp.com.

Drug utilization evaluations (DUEs) are a key component of ASPs, assessing the appropriateness of drug use against predefined criteria alliedacademies.orgscienceopen.com. For cephalosporins, DUEs would evaluate the indication, dosage, duration of therapy, and any necessary adjustments for renal or hepatic impairment alliedacademies.org. Although specific data on cefozopran utilization within ASPs is limited, the principles of stewardship applied to other fourth-generation cephalosporins are directly applicable. The goal is to reserve these broad-spectrum agents for specific, appropriate indications to minimize the selection pressure for resistant organisms nih.govnih.govmdpi.comresearcher.lifenih.gov.

Future directions for the investigation of cefozopran in ASPs will likely involve more targeted studies on its prescribing patterns, the impact of stewardship interventions on its use, and the development of specific guidelines for its inclusion in hospital formularies and treatment protocols pharmacytimes.comresearchgate.net.

Application of Omics Technologies in this compound Research

Omics technologies, including genomics and proteomics, are powerful tools for understanding the mechanisms of action and resistance to antibiotics like this compound.

Genomic Studies of Resistance Development

Whole-genome sequencing (WGS) has become an invaluable tool for identifying the genetic determinants of antibiotic resistance. By comparing the genomes of susceptible and resistant bacterial strains, researchers can pinpoint specific mutations, resistance genes, and mobile genetic elements responsible for the resistance phenotype.

Genomic analysis of cephalosporin-resistant Pseudomonas aeruginosa and Enterobacteriaceae has revealed a wide array of resistance mechanisms mdpi.combanglajol.infofrontiersin.orgnih.govmdpi.comalliedacademies.orgresearchgate.netfrontiersin.orgnih.govusp.br. These include the production of β-lactamases (such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases), modifications of penicillin-binding proteins (PBPs), changes in outer membrane permeability (porin loss), and the upregulation of efflux pumps mdpi.combanglajol.infofrontiersin.orgnih.govmdpi.comalliedacademies.orgresearchgate.netfrontiersin.orgnih.govusp.br.

For instance, comparative genomic studies have identified specific genes and mutations associated with resistance to third-generation cephalosporins in Enterobacterales frontiersin.org. While specific genomic studies on cefozopran-resistant isolates are not widely published, it is anticipated that similar mechanisms would be at play. Future genomic surveillance of clinical isolates will be crucial for tracking the emergence and spread of cefozopran resistance and for informing the development of new diagnostic tools and therapeutic strategies.

Proteomic Analysis of PBP Interactions

Proteomics allows for the large-scale study of proteins and can provide insights into how bacteria respond to antibiotic treatment and how antibiotics interact with their protein targets. A key application in cefozopran research is the analysis of its interaction with penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics.

A significant study has identified Penicillin-Binding Protein 5 (PBP5) as an inhibitory target of cefozopran in Enterococcus faecalis nih.govbiorxiv.org. The concentration of cefozopran that inhibited the binding of radiolabeled penicillin to PBP5 by 50% was determined to be 11 mg/L, which correlated with its minimum inhibitory concentration (MIC) of 12.5 mg/L nih.govbiorxiv.org. This study also showed that other cephalosporins with poor activity against E. faecalis had no affinity for PBP5, suggesting that the binding of cefozopran to PBP5 is crucial for its antimicrobial activity against this organism nih.govbiorxiv.org.

Future proteomic studies could employ techniques such as tandem mass spectrometry to identify and quantify changes in the proteome of bacteria upon exposure to cefozopran mdpi.comresearchgate.netresearchgate.net. This could reveal not only the primary PBP targets but also other proteins involved in the bacterial stress response to the antibiotic, providing a more complete picture of its mechanism of action and potential resistance pathways nih.govnih.gov.

Computational and In Silico Modeling Studies

Computational and in silico modeling are increasingly being used to accelerate drug discovery and to understand the molecular interactions between drugs and their targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of cefozopran, molecular docking can be used to simulate its interaction with the active site of PBPs and β-lactamases.

These simulations can provide valuable information about the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-target complex scienceopen.combiorxiv.orgnih.govsemanticscholar.org. For example, docking studies have been used to investigate the binding of various cephalosporins to different PBPs, helping to explain their spectrum of activity and their ability to evade certain resistance mechanisms nih.govsemanticscholar.org. While specific molecular docking studies focused solely on cefozopran are not abundant in the literature, the general principles and methodologies are well-established and can be applied to this compound scienceopen.combiorxiv.orgnih.govsemanticscholar.org.

Future molecular docking studies could focus on modeling the interaction of cefozopran and its novel derivatives with a wider range of PBPs from different bacterial species, as well as with various β-lactamases. This could aid in the rational design of new cefozopran analogs with improved PBP binding and enhanced stability to β-lactamase hydrolysis.

The stability of drug-protein complexes predicted by molecular docking can be further investigated using molecular dynamics (MD) simulations. MD simulations provide a detailed view of the dynamic behavior of the complex over time, which can help to validate the docking results and provide a more accurate understanding of the binding process researcher.lifepharmacytimes.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

Below is an interactive data table summarizing the binding affinities of various cephalosporins to different Penicillin-Binding Proteins (PBPs), which is a key aspect explored in molecular docking studies.

Cephalosporin DerivativeTarget PBPBacterial SpeciesPredicted Binding Affinity (kcal/mol)
Cefozopran Analog 1PBP2aStaphylococcus aureus-8.5
Cefozopran Analog 2PBP3Pseudomonas aeruginosa-9.2
Cefozopran Analog 3PBP1bEscherichia coli-7.8
Cefpirome (B1668871)PBP2xStreptococcus pneumoniae-8.9
CeftobiprolePBP2aStaphylococcus aureus-9.5

Note: The data in this table is illustrative and based on typical binding affinity values found in molecular docking studies of cephalosporins.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govfrontiersin.orgdergipark.org.tr This model then serves as a template for designing new molecules with potentially improved potency or for screening large databases of existing compounds to find new leads. nih.govfrontiersin.orgdergipark.org.tr In the context of this compound and other cephalosporins, pharmacophore modeling focuses on elucidating the key structural motifs required for their antibacterial action, which is the inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs). nih.govwikipedia.org

The development of a pharmacophore model for cephalosporins like Cefozopran involves identifying the common structural features responsible for their binding to the active site of PBPs. nih.gov These features are defined by the spatial arrangement of various physicochemical properties.

A consensus pharmacophore for cephalosporins typically includes the following key features:

A β-lactam ring: This is the core structural component of all cephalosporins and is essential for their antibacterial activity. auburn.edu

A carboxyl group: This acidic moiety is crucial for ionic interactions with key residues in the PBP active site. nih.gov

Hydrogen bond donors and acceptors: These are critical for forming hydrogen bonds with the amino acid residues of the target protein, thereby stabilizing the drug-receptor complex. nih.gov

Hydrophobic regions: These areas of the molecule contribute to binding through van der Waals interactions with nonpolar pockets in the PBP active site.

Variable side chains: The substituents at the 3- and 7-positions of the cephem nucleus significantly influence the antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic properties. auburn.edunih.gov

Computational studies on various cephalosporins have revealed conserved interactions with PBP active sites. For instance, the β-lactam carbonyl oxygen often forms hydrogen bonds with serine and threonine residues, while the carboxylate group at C4 engages in ionic interactions with lysine (B10760008) residues. nih.gov The specific side chains of different cephalosporins create additional polar and nonpolar contacts within the active site, which accounts for their varying potencies and spectra of activity. nih.gov

By understanding these pharmacophoric features, researchers can design novel cephalosporin derivatives with enhanced affinity for PBPs, improved resistance to bacterial β-lactamases, and optimized pharmacokinetic profiles.

Pharmacophoric FeatureDescriptionRole in Biological Activity
β-Lactam RingA four-membered cyclic amide.Essential for the acylation of the serine residue in the active site of penicillin-binding proteins (PBPs), leading to their inactivation. auburn.edu
Carboxyl GroupAn acidic functional group (-COOH) at the C4 position of the dihydrothiazine ring.Forms crucial ionic interactions with positively charged residues (e.g., lysine) in the PBP active site, anchoring the molecule for effective binding. nih.gov
Hydrogen Bond AcceptorsAtoms with lone pairs of electrons (e.g., oxygen, nitrogen).Participate in hydrogen bonding with donor groups on the PBP, contributing to the stability of the drug-target complex. nih.gov
Hydrogen Bond DonorsAtoms with hydrogen attached to an electronegative atom (e.g., N-H).Form hydrogen bonds with acceptor groups on the PBP, further stabilizing the binding interaction. nih.gov
Aromatic/Hydrophobic RegionsNonpolar moieties, such as phenyl rings or other hydrocarbon chains.Engage in van der Waals and hydrophobic interactions with nonpolar pockets within the PBP active site, enhancing binding affinity.
R1 Side Chain (at C7)A variable substituent attached to the β-lactam ring.Influences the antibacterial spectrum and affinity for different PBPs. Modifications here can also confer resistance to β-lactamases. auburn.edu
R2 Side Chain (at C3)A variable substituent on the dihydrothiazine ring.Affects the pharmacokinetic properties of the molecule, such as its metabolic stability and half-life. auburn.edu

Q & A

Q. What are the key physicochemical properties of cefozopran hydrochloride, and how do they influence its analytical methods?

this compound is a white to pale-yellow crystalline powder with limited solubility in water, methanol, and ethanol (95%), but higher solubility in dimethyl sulfoxide (DMSO) and formamide. Its molecular formula is C19_{19}H17_{17}N9_9O5_5S2_2·HCl (molecular weight: 551.99) . These properties necessitate the use of polar organic solvents for dissolution in analytical workflows. For instance, ultraviolet-visible (UV-Vis) spectroscopy and nuclear magnetic resonance (NMR) are employed for structural identification, while high-performance liquid chromatography (HPLC) is standard for purity and content analysis .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

According to safety data sheets (SDS), researchers must avoid inhalation or skin contact with this compound dust. Personal protective equipment (PPE), including gloves, lab coats, and respiratory masks, is mandatory. Engineering controls, such as fume hoods and local exhaust ventilation, are critical to minimize exposure. In case of accidental ingestion or skin contact, immediate rinsing with water and medical consultation are advised .

Q. How is this compound quantified in pharmaceutical formulations, and what validation parameters are essential?

HPLC with UV detection is the primary method for quantifying this compound. Validation parameters include linearity (e.g., 90–110% of the target concentration), precision (RSD < 2%), and accuracy (recovery rates 98–102%). System suitability tests, such as column efficiency (theoretical plates > 2000) and tailing factor (< 2), ensure method robustness. Internal standards or spiked samples are used to address matrix effects in complex formulations .

Advanced Research Questions

Q. How does this compound’s mechanism of action against penicillin-binding proteins (PBPs) differ across bacterial strains?

As a fourth-generation cephalosporin, this compound exhibits broad-spectrum activity by binding to PBPs, particularly PBP3 in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). Advanced studies utilize isothermal titration calorimetry (ITC) or X-ray crystallography to compare binding affinities across PBPs. Discrepancies in efficacy may arise from bacterial β-lactamase production or efflux pump overexpression, requiring MIC (minimum inhibitory concentration) assays paired with β-lactamase inhibitors .

Q. What experimental strategies resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., water vs. DMSO) often stem from variations in temperature, pH, or crystal polymorphism. Researchers should standardize conditions (e.g., 25°C, pH 7.4 buffer) and employ differential scanning calorimetry (DSC) to assess polymorphic forms. Cross-validating results using alternative methods like gravimetric analysis or nephelometry enhances reliability .

Q. How can in vitro and in vivo models be optimized to evaluate this compound’s efficacy in biofilm-associated infections?

For in vitro studies, static or flow-cell biofilm models using microtiter plates or catheter segments simulate real-world bacterial colonization. Synergy assays with tobramycin or colistin improve biofilm penetration. In vivo, murine wound infection models with bioluminescent bacterial strains enable real-time monitoring of drug efficacy. Pharmacokinetic/pharmacodynamic (PK/PD) modeling ensures clinically relevant dosing .

Q. What are the challenges in detecting and quantifying trace impurities in this compound batches?

Impurities such as degradation products (e.g., Δ-3-cephems) or synthesis intermediates require ultra-sensitive detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves limits of detection (LOD) < 0.1%. For non-ionizable impurities, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) may be employed. Method validation must include forced degradation studies (acid/base hydrolysis, oxidation) to identify impurity pathways .

Methodological Notes

  • Antimicrobial Susceptibility Testing : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution assays. Include quality control strains (e.g., E. coli ATCC 25922) to validate MIC results .
  • Chromatographic Optimization : Adjust mobile phase composition (e.g., acetonitrile:phosphate buffer) to resolve co-eluting peaks. Column temperature (30–40°C) improves peak symmetry for polar analytes .
  • Data Reprodubility : Document raw data (e.g., chromatograms, spectral scans) in supplementary materials, adhering to journal guidelines like Beilstein Journal of Organic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.